美雷因

描述

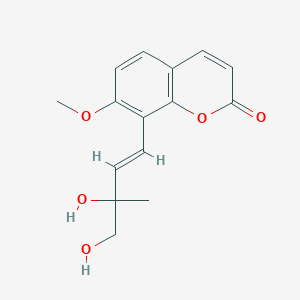

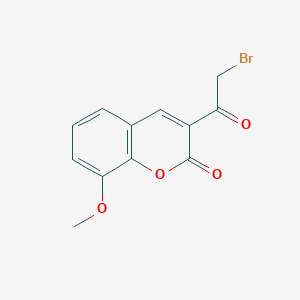

Mellein is a dihydroisocoumarin, a phenolic compound produced by the mold species Aspergillus ochraceus . It’s also produced by fungi, plants, insects, and bacteria .

Synthesis Analysis

Mellein is synthesized by a partially reducing polyketide synthase (PR-PKS) gene, SNOG_00477 (SN477), in the wheat pathogen Parastagonospora nodorum . The enzyme mellein synthase (MLNS) is involved in the synthesis of mellein .

Molecular Structure Analysis

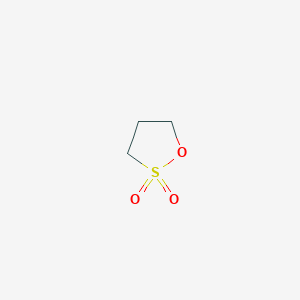

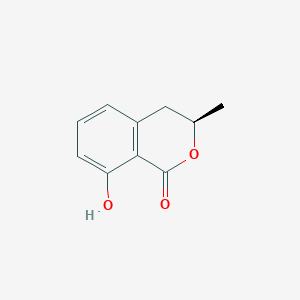

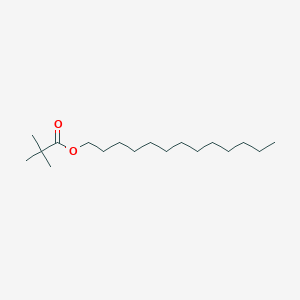

The molecular structure of Mellein is 8-Hydroxy-3-methyl-3,4-dihydroisochromen-1-one . The molecular formula is C10H10O3 and the molar mass is 178.187 g·mol−1 .

Chemical Reactions Analysis

Mellein is a product of the reaction between 6-Hydroxymellein and S-adenosyl methionine, catalyzed by the enzyme 6-hydroxymellein O-methyltransferase . This reaction forms 6-methoxymellein and S-adenosylhomocysteine .

Physical And Chemical Properties Analysis

Mellein has a molar mass of 178.187 g·mol−1 . It is soluble in water at a concentration of 1912 mg/L at 25 °C .

科学研究应用

Antimicrobial and Pharmacological Properties

Specific Scientific Field

Summary of the Application

Mellein was isolated from the endophytic fungus Lasiodiplodia theobromae strain (SJF‐1) and was found to have broad-spectrum antimicrobial and pharmacological properties .

Methods of Application or Experimental Procedures

The methanolic extract of the SJF‐1 strain possessed one major bioactive fraction, which was purified by column chromatography. It was identified as Mellein by various spectroscopic studies .

Results or Outcomes

Mellein showed potent anti-Xanthomonas activity with minimum inhibitory concentration (MIC) values ranging from 1·9 to 62·5 μg ml −1 against 11 Xanthomonas strains. It also showed a broad-spectrum antimicrobial activity with MIC 7·8–31·25 μg ml −1 and 1·9–31·25 μg ml −1 towards both bacterial and fungal strains, respectively .

Role in Pathology of Charcoal Rot in Soybean Plants

Specific Scientific Field

Summary of the Application

Mellein is produced in culture by Macrophomina phaseolina isolates from soybean plants exhibiting symptoms of charcoal rot .

Methods of Application or Experimental Procedures

LC-MS/MS analysis of cell-free culture filtrates (CCFs) from 89 Mp isolates revealed that 28.1% produced mellein .

Results or Outcomes

In soybean seedlings in hydroponic culture, Mp CCFs diluted to 25% (vol/vol) in hydroponic growth medium induced phytotoxic symptoms with frequencies of 73% chlorosis, 78% necrosis, 7% wilting, and 16% death .

In Silico Pharmacological Studies

Specific Scientific Field

Summary of the Application

Mellein has been studied for its potential as a drug candidate through in silico absorption, distribution, metabolism, and excretion (ADME) pharmacological studies .

Methods of Application or Experimental Procedures

Molecular docking studies were conducted to understand the binding interactions of Mellein with proteins of Xanthomonas sp. to reduce pathogenicity .

Results or Outcomes

Mellein showed promising physicochemical properties such as ADME properties in the human body, as well as oral bioavailability . It exhibited high gastrointestinal absorption properties and promising oral drug bioavailability .

Role in Inhibiting Green Plant Growth

Summary of the Application

Mellein, along with cis-4-hydroxymellein and other metabolites, were isolated from Lasidiplodia theobromae culture filtrates, which inhibited the growth of green plants .

Methods of Application or Experimental Procedures

The culture filtrates of Lasidiplodia theobromae were studied, and the bioactive compounds were isolated .

Results or Outcomes

The culture filtrates, which included Mellein, were found to inhibit the growth of green plants .

Role in Inducing Local Necrosis in Roots

Summary of the Application

Mellein is produced by the fungal pathogen Macrophomina phaseolina (Mp), which is proposed to enter host roots by releasing toxins that induce local necrosis, allowing entry of hyphae .

未来方向

属性

IUPAC Name |

(3R)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILGNNWGSNMPA-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-8-Hydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one | |

CAS RN |

480-33-1 | |

| Record name | (-)-Mellein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MELLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30Y67M5SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mellein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)

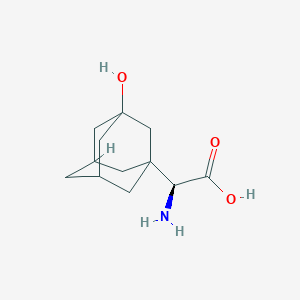

![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)